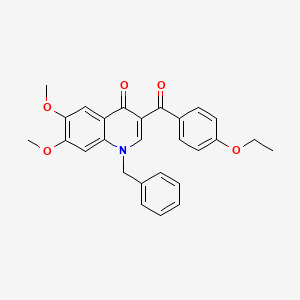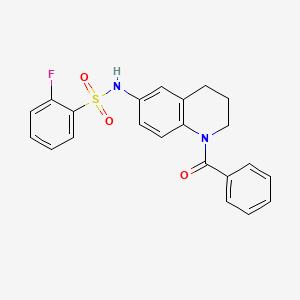
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethylbenzoate is an organic compound primarily investigated for its diverse chemical reactivity and potential biological activity. With its unique combination of structural elements, it holds significance in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis typically starts with the preparation of core fragments, such as the 1,3,4-thiadiazole and pyran moieties. Detailed procedures often involve multi-step syntheses combining these fragments through robust organic reactions like nucleophilic substitution and thioether formation.
Cyclopropanecarboxamide Formation: Cyclopropane reacts with carbonyl derivatives under specific catalytic conditions.
1,3,4-Thiadiazole Formation: Utilizing appropriate thioamides and hydrazines under acidic or basic conditions.
Coupling with Pyran Derivative: The final steps involve combining the prepared thiadiazole with pyran compounds through controlled sulfur-based linkages.
Industrial Production Methods
In industrial settings, these processes are scaled up using batch reactors and flow chemistry systems to optimize yield and minimize impurities. Precision in controlling temperature, pH, and reagent addition rates are crucial for achieving high purity on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Undergoes oxidation to potentially form sulfoxides or sulfones.
Reduction: Reductive amination can alter the cyclopropanecarboxamide functionality.
Substitution: The aromatic ring undergoes electrophilic aromatic substitution with suitable halogenating agents.
Common Reagents and Conditions
Oxidizing Agents: Use of peroxides or KMnO₄.
Reducing Agents: Commonly, lithium aluminium hydride (LiAlH₄) or hydrogenation with Pd/C.
Substitution Agents: Halogenation often employs NBS (N-bromosuccinimide).
Major Products Formed
Depending on the reaction type, the major products can include sulfoxides, altered amidic structures, and halogenated aromatic derivatives, each revealing different facets of reactivity for further research.
Aplicaciones Científicas De Investigación
This compound serves as a versatile subject in diverse scientific research applications, including:
Chemistry: Investigations into reaction mechanisms and product formations.
Biology: Exploring its interactions with biological molecules for potential bioactivity.
Medicine: Research into its pharmacological potential as a precursor for drug development.
Industry: Utilized in materials science for creating specialized polymers and coatings.
Mecanismo De Acción
The compound's effects are primarily through its interactions at the molecular level:
Molecular Targets: Enzyme inhibition, receptor binding, or interaction with nucleic acids.
Pathways Involved: These can include disrupting protein synthesis pathways or modulating signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl: Shares a common core but differs in peripheral functional groups.
Thiadiazole derivatives: Variants with different amido or thio modifications.
Pyran derivatives: Compounds featuring pyran backbones with different substituents.
Uniqueness
And there you have it: a comprehensive dive into this fascinating compound!
Propiedades
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-11-3-4-14(7-12(11)2)19(27)29-17-9-28-15(8-16(17)25)10-30-21-24-23-20(31-21)22-18(26)13-5-6-13/h3-4,7-9,13H,5-6,10H2,1-2H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHOAINFTVTDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2867556.png)



![4-[(5-bromopyrimidin-2-yl)oxy]-N-ethylpiperidine-1-carboxamide](/img/structure/B2867560.png)
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-ethyl-1-[(2-methoxyphenyl)methyl]thiourea](/img/structure/B2867561.png)
![1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2867562.png)

![1-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2867564.png)


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-methylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2867574.png)

![N-methyl-1-[2-(2-phenylethyl)pyrazol-3-yl]methanamine](/img/structure/B2867578.png)
